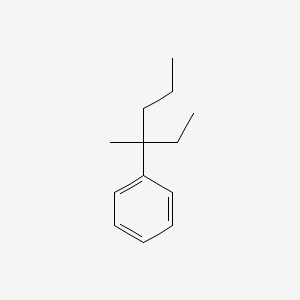
3-Methyl-3-phenylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenylhexane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon featuring a phenyl group attached to the third carbon of a hexane chain, along with a methyl group on the same carbon. This compound is part of the alkane family, characterized by single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylhexane typically involves the alkylation of benzene with 3-methylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
3-Methyl-3-phenylhexane finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its pharmacokinetic properties and potential as a drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in organic reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylhexane in chemical reactions involves the interaction of its phenyl and methyl groups with various reagents. The phenyl group can stabilize carbocations formed during reactions, while the methyl group can influence the compound’s reactivity through inductive and hyperconjugative effects. Molecular targets and pathways include electrophilic aromatic substitution and free radical mechanisms.
Comparison with Similar Compounds
3-Methyl-2-phenylhexane: Similar structure but with the phenyl group on the second carbon.
3-Methyl-3-hexanol: Contains a hydroxyl group instead of a phenyl group.
3-Phenylhexane: Lacks the methyl group on the third carbon.
Uniqueness: 3-Methyl-3-phenylhexane is unique due to the specific positioning of its phenyl and methyl groups, which confer distinct reactivity and physical properties compared to its analogs. This unique structure makes it a valuable compound for studying the effects of branching and aromatic substitution in hydrocarbons.
Properties
CAS No. |
4468-40-0 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
3-methylhexan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
GIMKIOCRQZVNND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)

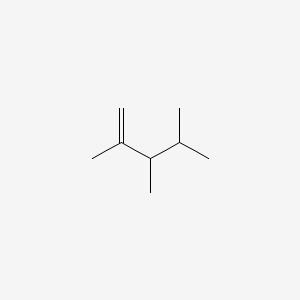
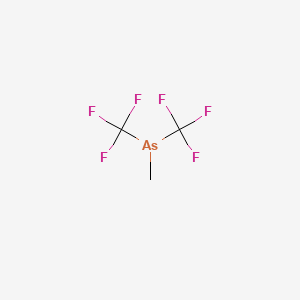
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)

![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)

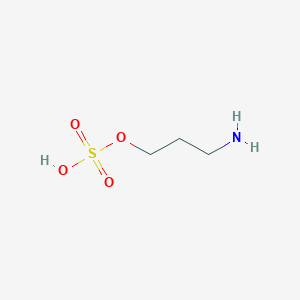



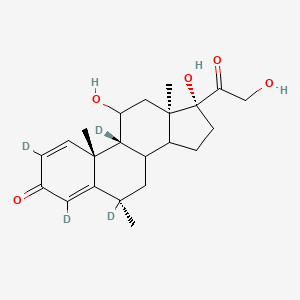
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
